LogP –3.42 vs. Acid-PEG2-NHS Ester (XLogP –1.6): ~1.8 Log Unit Gain in Hydrophilicity
Acid-PEG5-NHS ester exhibits a calculated LogP value of –3.42 , reflecting substantially greater hydrophilicity than the shorter-chain Acid-PEG2-NHS ester, which has a computed XLogP of –1.6 . This difference of 1.82 log units corresponds to an approximately 66-fold shift in octanol/water partition equilibrium toward the aqueous phase, driven by the additional three ethylene glycol units in the PEG5 spacer. For reference, the widely used non-PEG heterobifunctional crosslinker SMCC has a LogP of +0.20 to +0.32, making it more than three orders of magnitude more lipophilic than Acid-PEG5-NHS ester.
| Evidence Dimension | Octanol/water partition coefficient (LogP / XLogP) |
|---|---|
| Target Compound Data | LogP = –3.42 (acid-PEG5-NHS ester) |
| Comparator Or Baseline | Acid-PEG2-NHS ester: XLogP = –1.6; Acid-PEG9-NHS ester: XLogP = –2.7; SMCC: LogP = 0.20–0.32 |
| Quantified Difference | ΔLogP = 1.82 (vs. PEG2); ΔLogP = 0.72 (vs. PEG9); ΔLogP ≈ 3.6–3.7 (vs. SMCC) |
| Conditions | Computed XLogP/LogP values from authoritative chemical databases (neutral species) |
Why This Matters
Higher hydrophilicity directly reduces non-specific plasma protein binding and reticuloendothelial clearance of conjugates, a key determinant of ADC therapeutic index identified by Burke et al. (2020).
